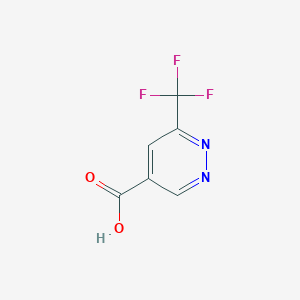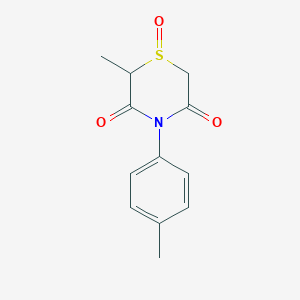
6-(Trifluoromethyl)pyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Trifluoromethyl)pyridazine-4-carboxylic acid” is a chemical compound with the molecular formula C6H3F3N2O2 . It has a molecular weight of 192.10 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .Chemical Reactions Analysis
Trifluoromethylpyridines, including “this compound”, have been used in various chemical reactions, particularly in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 192.10 . It should be stored in a dry place at 2-8°C .Scientific Research Applications
Chemical Structure Analysis and Supramolecular Assembly
6-(Trifluoromethyl)pyridazine-4-carboxylic acid and its derivatives play a crucial role in the synthesis and structural analysis of various chemical compounds. For instance, the study of pyridazine‐3,6‐dicarboxylic acid monohydrate reveals important insights into the molecular structure, showcasing how acid and water molecules form almost planar sheets connected by hydrogen bonds. This fundamental understanding is pivotal in the design and development of novel materials with specific properties, including supramolecular assemblies that utilize van der Waals-type interactions for stabilization (Starosta & Leciejewicz, 2004).
Herbicidal Activity
The herbicidal activity of this compound derivatives has been extensively studied, showcasing their potential in agricultural applications. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibit significant herbicidal activity, demonstrating their effectiveness against dicotyledonous plants. This research opens up pathways for developing more efficient and environmentally friendly herbicides (Xu et al., 2008).
Coordination Chemistry and Molecular Interactions
This compound derivatives also contribute to the advancement of coordination chemistry, particularly in the formation of complex molecular structures. The synthesis and analysis of various metal complexes, including those with silver(I) ions, highlight the compound's versatility as a ligand. These studies not only enhance our understanding of molecular interactions but also aid in the design of materials with potential applications in catalysis, molecular recognition, and the development of novel coordination frameworks (Domasevitch et al., 2007).
Photocatalytic Degradation Studies
The photocatalytic degradation of heterocyclic compounds, including those related to this compound, in aqueous TiO2 dispersions has been thoroughly investigated. This research is crucial for environmental applications, such as the breakdown of persistent organic pollutants. Understanding the photodegradation mechanism of such compounds can lead to more effective methods for water purification and treatment of polluted environments (Horikoshi & Hidaka, 2001).
Future Directions
Mechanism of Action
Mode of Action
It’s suggested that the compound may interact with its targets through hydrogen bonding and van der waals forces . More research is needed to fully understand the interaction between this compound and its targets.
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity and water solubility also influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)pyridazine-4-carboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and is metabolized in the body.
properties
IUPAC Name |
6-(trifluoromethyl)pyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-3(5(12)13)2-10-11-4/h1-2H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPHRKPRERDRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211528-79-8 |
Source


|
| Record name | 6-(trifluoromethyl)pyridazine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2897383.png)

![(2R)-3-Methylsulfanyl-2-[[(3S)-pyrrolidine-3-carbonyl]amino]propanoic acid;hydrochloride](/img/structure/B2897386.png)
![N-(4-butylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2897389.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2897391.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2897394.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2897396.png)
![2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2897398.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2897399.png)

![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2897404.png)